7-Bromo-3-fluoroquinoline

Übersicht

Beschreibung

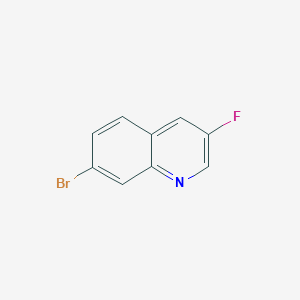

7-Bromo-3-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The incorporation of bromine and fluorine atoms into the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at C7 undergoes nucleophilic substitution more readily than the fluorine at C3 due to bromine’s lower electronegativity and larger atomic radius. Common nucleophiles include amines, alkoxides, and thiols.

Key Reaction Conditions and Outcomes

Mechanistic Insight :

-

The reaction proceeds via an SAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing fluorine at C3, which activates the C7 position toward substitution.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates .

Cross-Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex quinoline derivatives.

Example Reactions

| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-3-fluoroquinoline | 85–92% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | 7-Amino-3-fluoroquinoline | 75% |

Optimization Notes :

-

Suzuki coupling with arylboronic acids requires inert atmospheres (N₂/Ar) and temperatures of 80–100°C .

-

Fluorine at C3 remains inert under these conditions, preserving its electronic influence.

Cyclization Reactions

7-Bromo-3-fluoroquinoline serves as a precursor in cyclization reactions to form fused heterocycles.

Representative Cyclization Pathway

Reagents : CuI, L-proline, K₃PO₄, DMSO, 110°C

Product : Pyrido[3,2-f]quinoline derivative

Yield : 68%

Key Insight :

-

The bromine atom acts as a leaving group, while the fluorine stabilizes intermediates through electron-withdrawing effects.

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity in SAr | Reactivity in Cross-Coupling |

|---|---|---|---|

| C7 | Br | High | High (Pd-catalyzed) |

| C3 | F | Low (inert under mild conditions) | Negligible |

Explanation :

-

Bromine’s larger size and polarizability make it more susceptible to displacement compared to fluorine.

-

Fluorine’s strong C–F bond (∼116 kcal/mol) renders it inert in most substitution reactions unless harsh conditions (e.g., high-temperature hydrolysis) are applied .

Synthetic Routes

A scalable synthesis of this compound involves:

-

Skraup Cyclization :

-

Halogenation of Quinoline :

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : 7-Bromo-3-fluoroquinoline serves as an intermediate in the synthesis of more complex quinoline derivatives. These derivatives are crucial for developing new materials and catalysts.

- Building Block : The compound is utilized as a building block in organic synthesis, enabling the creation of various chemical entities with distinct functionalities.

Biology

- Bioactive Molecule : Research indicates that this compound exhibits potential bioactivity, making it a candidate for drug discovery. Its interactions with biological targets are under investigation to determine therapeutic effects against different diseases.

- Antimicrobial Activity : The compound has shown significant antibacterial activity against various strains, including multidrug-resistant bacteria. It enhances the efficacy of existing antibiotics like ciprofloxacin by modifying their action against bacterial DNA gyrase .

Medicine

- Pharmaceutical Development : Due to its unique structure, this compound is being explored for its potential therapeutic effects in treating cancer and infectious diseases. Studies have demonstrated its cytotoxicity against several cancer cell lines, indicating its role in developing novel anticancer agents .

- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects.

Industry

- Dyes and Pigments : In industrial applications, this compound is used in synthesizing dyes and pigments due to its chemical properties that allow for specific functionalities in these products.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, showcasing its potential as a powerful antimicrobial agent .

| Bacterial Strain | MIC (µM) | Comparison Antibiotic | MIC (µM) |

|---|---|---|---|

| S. aureus | 0.324 | Ciprofloxacin | 0.422 |

| E. coli | 0.013 | Ciprofloxacin | 0.324 |

Case Study 2: Cancer Cell Cytotoxicity

Research on the cytotoxic effects of this compound revealed significant activity against various cancer cell lines, including HT29 (colon cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compound's ability to induce apoptosis was linked to increased reactive oxygen species production and disruption of mitochondrial function .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 5.67 | Apoptosis via ROS accumulation |

| HCT116 | 4.32 | Mitochondrial dysfunction |

| MCF-7 | 6.45 | Cell cycle arrest at G2/M phase |

Wirkmechanismus

The mechanism of action of 7-Bromo-3-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death .

Vergleich Mit ähnlichen Verbindungen

7-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

3-Bromoquinoline: Lacks the fluorine atom, affecting its chemical properties and applications.

7-Chloro-3-fluoroquinoline:

Uniqueness: 7-Bromo-3-fluoroquinoline is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity. This dual substitution enhances its potential in various applications, making it a valuable compound for further research and development .

Biologische Aktivität

7-Bromo-3-fluoroquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an antibacterial agent. This article explores its mechanisms of action, comparative efficacy with similar compounds, and recent research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with bromine and fluorine substituents, which enhance its chemical reactivity and biological activity. The molecular formula is , and the presence of these halogens plays a crucial role in its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication and transcription. By forming complexes with DNA, this compound disrupts the normal replication process, leading to bacterial cell death.

Key Mechanisms:

- Target Enzymes : DNA gyrase and topoisomerase IV

- Result : Inhibition of DNA replication, leading to cessation of bacterial growth

Comparative Efficacy

The efficacy of this compound can be compared with other related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 7-Fluoroquinoline | Lacks bromine | Similar antibacterial activity but less potent |

| 3-Bromoquinoline | Lacks fluorine | Reduced effectiveness against certain targets |

| 7-Chloro-3-fluoroquinoline | Contains chlorine instead of bromine | Different reactivity patterns |

The unique combination of bromine and fluorine in this compound enhances its potential for various applications in medicinal chemistry.

Research Findings

Recent studies have highlighted the antibacterial properties of this compound against various Gram-negative bacteria. For instance, it has shown significant efficacy in inhibiting biofilm formation in Acinetobacter baumannii, achieving up to 75% inhibition at minimum inhibitory concentration (MIC) levels .

Case Studies

- Inhibition of Biofilm Formation : In experiments, this compound demonstrated a dose-dependent reduction in biofilm formation for A. baumannii, indicating its potential as a therapeutic agent against biofilm-associated infections .

- Antimicrobial Potency : Comparative studies showed that the compound significantly improved the minimum inhibitory concentration (MIC) values when used in combination with efflux pump inhibitors, enhancing its overall antibacterial efficacy .

Broader Biological Activities

Beyond its antibacterial properties, derivatives of quinolines like this compound have been investigated for additional biological activities:

Eigenschaften

IUPAC Name |

7-bromo-3-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRJYCUESJBML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739775 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375108-29-4 | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.